N'-(2-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by a unique molecular structure that incorporates various functional groups, making it a subject of interest in pharmaceutical research.
This compound belongs to the class of organic compounds known as amides, specifically those derived from ethylenediamine. It features a tetrahydroquinoline moiety, which is often associated with biological activity, particularly in neuropharmacology and medicinal chemistry.
The synthesis of N'-(2-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may include:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature .
The molecular formula of N'-(2-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is . Its structural representation includes:
The compound has a molecular weight of approximately 434.6 g/mol. Its structural formula can be represented using SMILES notation: CCc1ccc(NC(=O)C(=O)NCC(c2ccc3c(c2)CCCN3C)N2CCCC2)cc1
.
N'-(2-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can participate in various chemical reactions typical of amides:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives .
The mechanism of action of N'-(2-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is not fully elucidated but is believed to involve interactions with specific biological targets such as neurotransmitter receptors or enzymes involved in neurological pathways.
Preliminary studies suggest that compounds with similar structures may exhibit activity as central nervous system modulators or have potential applications in treating neurological disorders .
The physical properties of N'-(2-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases and literature focusing on similar compounds .
N'-(2-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has potential applications in:
Research into this compound continues to explore its full therapeutic potential and mechanisms of action within biological systems .
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9